

# Application Notes and Protocols for Transwell Invasion Assay with BMS-777607

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## Compound of Interest

Compound Name: BMS 777607

Cat. No.: B1684693

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## Introduction

The Transwell invasion assay is a widely utilized in vitro method to assess the invasive potential of cancer cells. This protocol details the use of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, to investigate its effect on cancer cell invasion. The c-Met signaling pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in promoting cell motility, invasion, and metastasis in various cancers.[1][2][3] BMS-777607 effectively blocks the autophosphorylation of c-Met, thereby inhibiting downstream signaling cascades involved in cell invasion, such as the PI3K/Akt and MAPK/ERK pathways.[1][4] These application notes provide a comprehensive protocol for utilizing BMS-777607 in a Transwell invasion assay, including data presentation guidelines and visualizations of the experimental workflow and the targeted signaling pathway.

## Data Presentation

Quantitative data from the Transwell invasion assay should be summarized for clear comparison. The following tables provide a template for organizing experimental results.

Table 1: Effect of BMS-777607 on Cancer Cell Invasion

Cell Line	Treatment Group	BMS-777607 Conc. (μM)	HGF Conc. (ng/mL)	Mean Invading Cells per Field (± SD)	% Inhibition of Invasion
PC-3	Vehicle Control	0	25	0%	
PC-3	BMS-777607	0.1	25		
PC-3	BMS-777607	1	25		
PC-3	BMS-777607	10	25		
DU145	Vehicle Control	0	25	0%	
DU145	BMS-777607	0.1	25		
DU145	BMS-777607	1	25		
DU145	BMS-777607	10	25		

Table 2: IC50 Values of BMS-777607 for Invasion Inhibition

Cell Line	IC50 (μM)	95% Confidence Interval
PC-3		
DU145		
KHT		
U118MG		
SF126		

## Experimental Protocols

This section provides a detailed methodology for performing a Transwell invasion assay to evaluate the inhibitory effect of BMS-777607 on cancer cell invasion.

## Materials

- 24-well Transwell® inserts (8.0 µm pore size)
- Matrigel® Basement Membrane Matrix
- Cancer cell lines (e.g., PC-3, DU145, KHT, U118MG, SF126)
- BMS-777607 (stock solution in DMSO)
- Recombinant Human HGF
- Cell culture medium (e.g., RPMI-1640, DMEM)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Calcein AM or Crystal Violet stain
- Cotton swabs
- Fluorescence microscope or bright-field microscope
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)

## Experimental Procedure

### 1. Preparation of Matrigel-Coated Inserts:

- Thaw Matrigel® on ice overnight in a 4°C refrigerator.
- Dilute Matrigel® with cold, serum-free cell culture medium. The final concentration will need to be optimized for your specific cell line, but a 1:3 to 1:5 dilution is a good starting point.
- Add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.

- Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify.

## 2. Cell Preparation:

- Culture cancer cells to ~80% confluency.
- Serum-starve the cells for 18-24 hours in a serum-free medium or medium containing 0.1% BSA prior to the assay. This step is crucial to reduce background migration and enhance the response to chemoattractants.
- On the day of the assay, detach the cells using trypsin-EDTA, and then neutralize the trypsin with a medium containing 10% FBS.
- Centrifuge the cells and resuspend the pellet in a serum-free medium.
- Perform a cell count and adjust the cell suspension to a final concentration of  $1 \times 10^5$  to  $5 \times 10^5$  cells/mL in serum-free medium.

## 3. Assay Setup:

- To the lower chamber of the 24-well plate, add 600  $\mu$ L of cell culture medium containing a chemoattractant. For studying HGF-induced invasion, add a medium containing 10% FBS and the desired concentration of HGF (a typical starting concentration is 25 ng/mL).
- Prepare the cell suspensions for the upper chamber. For each treatment condition, resuspend the cells in a serum-free medium containing the desired concentration of BMS-777607 or vehicle control (DMSO). Effective concentrations of BMS-777607 for inhibiting invasion typically range from 0.1  $\mu$ M to 10  $\mu$ M.
- Carefully add 200  $\mu$ L of the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-72 hours. The incubation time should be optimized based on the invasive properties of the cell line being used.

## 4. Quantification of Invading Cells:

#### Method A: Crystal Violet Staining

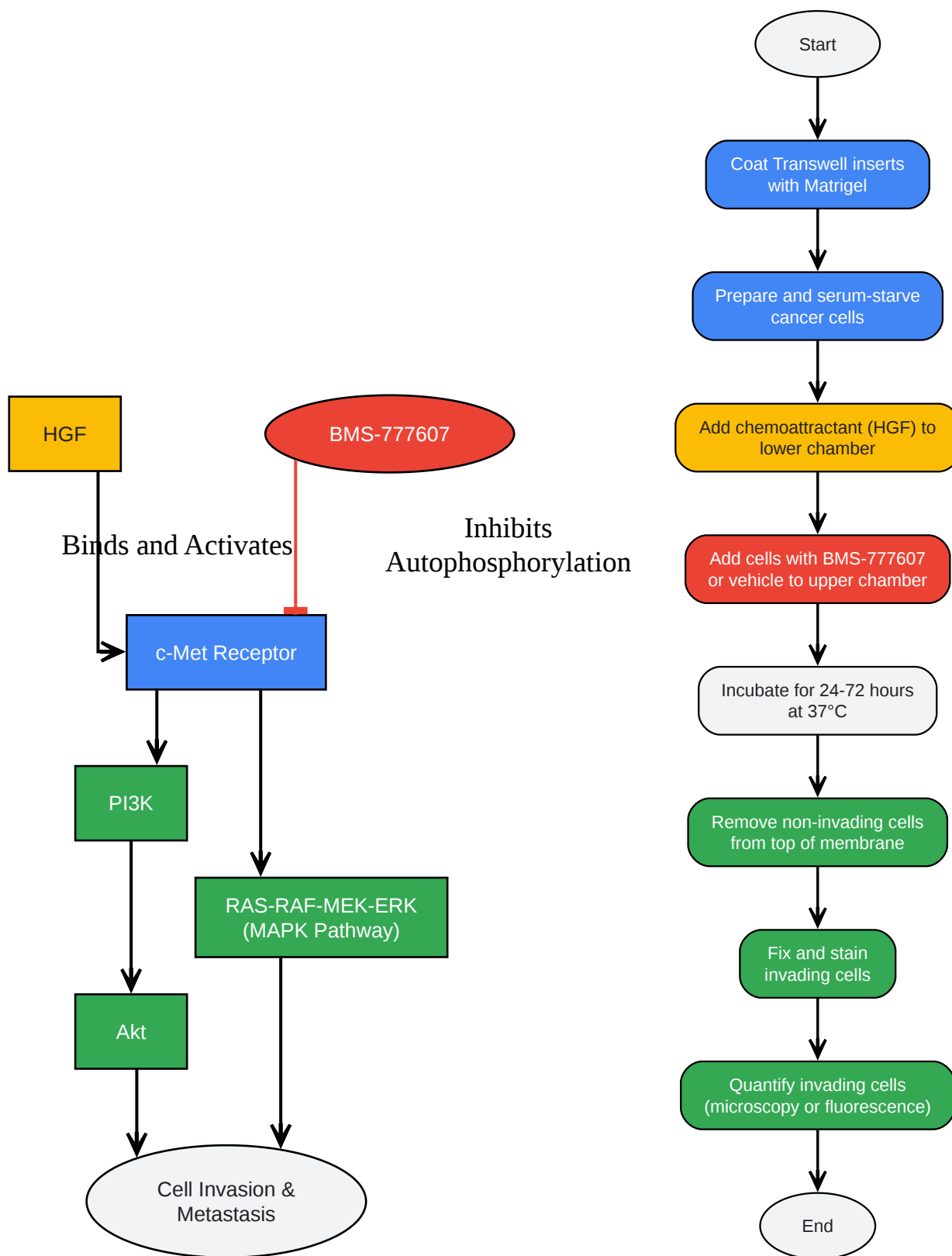
- After the incubation period, carefully remove the medium from the upper chamber.
- Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.
- Fix the invading cells on the bottom of the membrane by immersing the inserts in 4% paraformaldehyde or methanol for 10-20 minutes.
- Wash the inserts with PBS.
- Stain the cells by immersing the inserts in a 0.1% crystal violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Visualize and count the stained cells under a bright-field microscope. Count the number of cells in at least five random fields of view and calculate the average.

#### Method B: Calcein AM Staining

- After the incubation period, carefully remove the medium from the upper and lower chambers.
- Add a medium containing Calcein AM to the lower chamber and incubate for 30-60 minutes at 37°C.
- Measure the fluorescence of the cells that have invaded through the membrane using a fluorescence plate reader.

## Mandatory Visualizations

### Signaling Pathway Diagram



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- To cite this document: BenchChem. [Application Notes and Protocols for Transwell Invasion Assay with BMS-777607]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684693#transwell-invasion-assay-protocol-with-bms-777607]

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